molecular formula C14H16N4O3S B2775019 2-ethyl-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 392244-97-2

2-ethyl-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B2775019
CAS RN: 392244-97-2
M. Wt: 320.37
InChI Key: SLSBGEKHXZHGST-UHFFFAOYSA-N
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Description

2-ethyl-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)butanamide, also known as ETB, is a chemical compound that has gained significant attention due to its potential as a therapeutic agent. It belongs to the class of thiadiazole compounds and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Antiviral Activity

Thiadiazole derivatives have garnered attention for their antiviral potential. Researchers have synthesized various indole-based compounds, including those containing the thiadiazole moiety. For instance:

Antioxidant Properties

Indole derivatives, including those with thiadiazole substitutions, exhibit antioxidant potential. For example:

Other Pharmacological Activities

Indole derivatives have also been explored for their antitubercular, antidiabetic, and antimalarial properties. While direct evidence for this specific compound is lacking, it shares the indole scaffold, suggesting potential in these areas.

properties

IUPAC Name

2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-3-9(4-2)12(19)15-14-17-16-13(22-14)10-6-5-7-11(8-10)18(20)21/h5-9H,3-4H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSBGEKHXZHGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide

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